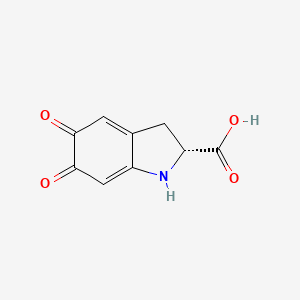
D-多巴色素
描述
D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a D-dopachrome(1-). It is an enantiomer of a L-dopachrome.
科学研究应用
1. 神经学研究和脑功能
在小鼠脑中,特别是小鼠脑中,已经鉴定出 D-多巴色素互变异构酶,显示出广泛的表达。它存在于整个脑实质中,在很大一部分异质中间神经元中具有显着的表达。这表明 D-多巴色素互变异构酶活性可能参与成熟脑功能,可能表明哺乳动物物种中先天免疫与 D-多巴色素互变异构化之间存在联系 (Honigman 等人,2012)。
2. 参与细胞增殖和癌症
已经观察到 D-多巴色素互变异构酶影响各种类型癌症中的细胞增殖、迁移和侵袭。例如,在宫颈癌细胞等某些癌细胞中敲除它会导致这些活动显着减少,表明其作为此类疾病治疗靶点的潜力。发现该酶在宫颈癌中含量很高,与淋巴结转移相关。单独或与其他因素结合敲除 D-多巴色素互变异构酶会抑制癌细胞的增殖、迁移和侵袭,表明其在癌症发病机制中的重要作用 (Wang、Wei 和 Zhang,2017)。
3. 在色素沉着和黑色素生成中的作用
D-多巴色素互变异构酶在黑色素生成中至关重要,影响掺入真黑色素中的特定单体的比例。研究表明,该酶的突变会影响真黑色素/褐黑色素的合成,而不影响突变蛋白的细胞内运输。这表明它在决定色素生物合成所偏好的途径中起作用,可能影响与色素沉着相关的疾病 (Costin 等人,2005)。
4. 对氧化应激的保护功能
D-多巴色素互变异构酶参与皮肤光保护,防止紫外线辐射。它的失活导致活性氧水平升高,晒伤细胞和凋亡细胞数量增加。这表明其对氧化应激具有保护作用,使其成为维持皮肤健康和减轻紫外线辐射损伤的重要酶 (Jiang 等人,2010)。
属性
CAS 编号 |
203000-17-3 |
|---|---|
产品名称 |
D-Dopachrome |
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1 |
InChI 键 |
VJNCICVKUHKIIV-ZCFIWIBFSA-N |
手性 SMILES |
C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |
SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |
规范 SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


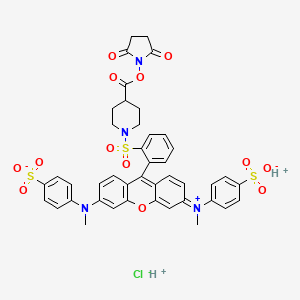
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

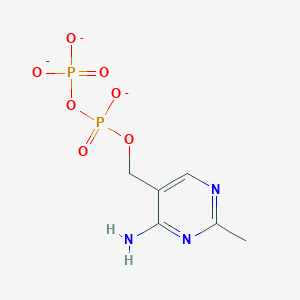

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
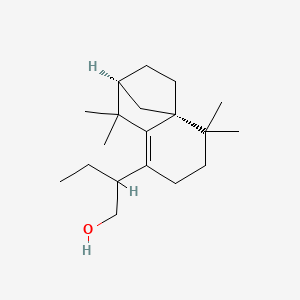
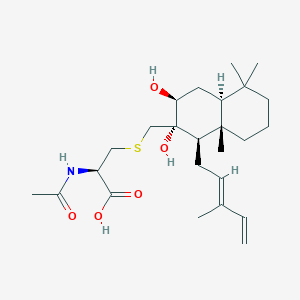


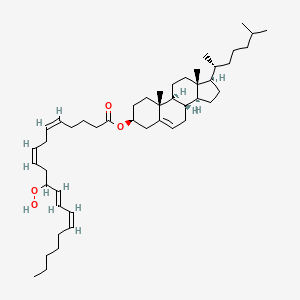
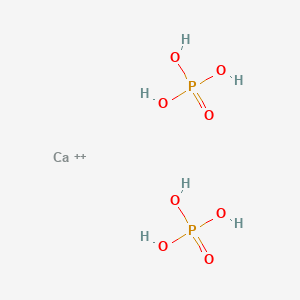
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)